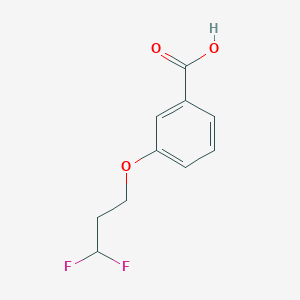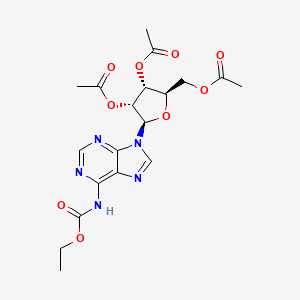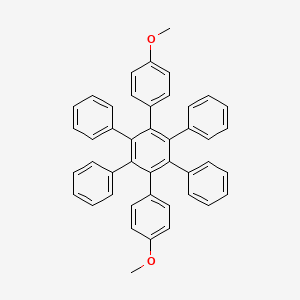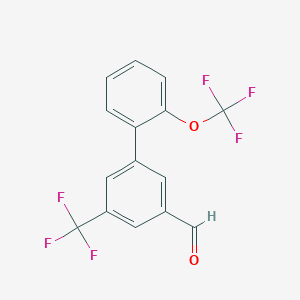
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple perfluorinated alkyl chains, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its resistance to heat, chemicals, and its ability to form stable films and coatings .
Vorbereitungsmethoden
The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonyl compounds under specific conditions. One common method includes the use of perfluorononanol and perfluorohexanol as starting materials, which are reacted with phosgene or other carbonylating agents in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and in the electronics industry for its insulating properties
Wirkmechanismus
The mechanism by which 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily related to its chemical structure. The perfluorinated alkyl chains provide significant hydrophobicity, which allows the compound to form stable films and coatings. These chains also contribute to the compound’s resistance to chemical and thermal degradation. The carbonate group can participate in various chemical reactions, enabling the compound to be used in diverse applications .
Vergleich Mit ähnlichen Verbindungen
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate can be compared to other similar fluorinated compounds, such as:
1H,1H,9H-Perfluorononyl acrylate: Used in polymer synthesis and coatings.
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate: Similar in structure but with additional hydrogen atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of perfluorinated alkyl chains and carbonate group, which imparts distinct chemical properties and makes it suitable for specialized applications .
Eigenschaften
Molekularformel |
C16H5F27O3 |
|---|---|
Molekulargewicht |
758.16 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2 |
InChI-Schlüssel |
FUUKSNSQDXKCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


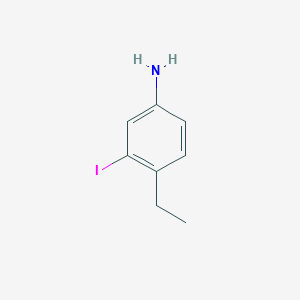


![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
